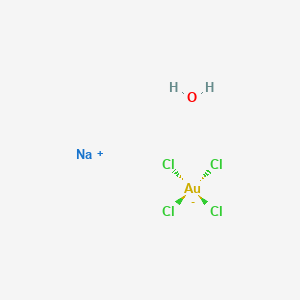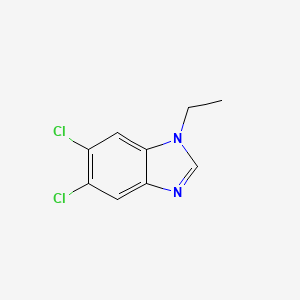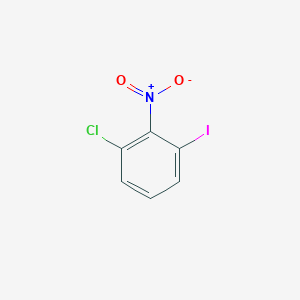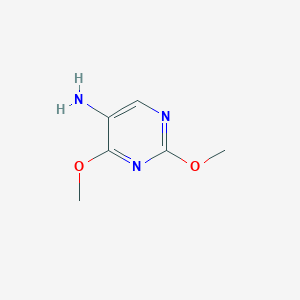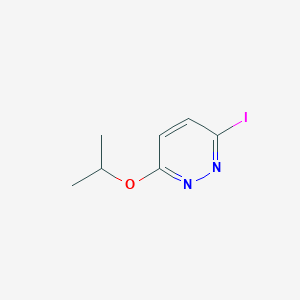
3-Iodo-6-isopropoxypyridazine
Descripción general
Descripción
3-Iodo-6-isopropoxypyridazine is a chemical compound with the CAS Number: 17321-38-9 . It has a molecular weight of 264.07 and its IUPAC name is 3-iodo-6-isopropoxypyridazine .
Synthesis Analysis
The synthesis of 3-Iodo-6-isopropoxypyridazine involves the reaction of sodium hydride with isopropanol in tetrahydrofuran at temperatures between 20 - 50℃ . After stirring the mixture for 14 hours at room temperature and for another 14 hours at 50℃, the mixture is poured into water and extracted with ethyl acetate . The organic layer is then washed with water, dried over sodium sulfate, and the solvent is removed in vacuo . The residue is purified by column chromatography .Molecular Structure Analysis
The InChI code for 3-Iodo-6-isopropoxypyridazine is 1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
3-Iodo-6-isopropoxypyridazine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
1. Recyclable Hypervalent Iodine(V) Reagents
3-Iodo-6-isopropoxypyridazine has been implicated in the preparation and study of hypervalent iodine(V) reagents, particularly 2-iodylpyridines. Yoshimura et al. (2011) discussed the synthesis and reactivity of these compounds, highlighting their potential as recyclable reagents for oxidation processes in organic chemistry (Yoshimura et al., 2011).
2. Synthesis of Derivatives with CNS and Antioxidant Properties
The synthesis of novel derivatives from isothiazolopyridine, related to 3-Iodo-6-isopropoxypyridazine, and their potential for Central Nervous System (CNS) and antioxidant properties were explored by Malinka et al. (2002). This research underscores the possible therapeutic applications of these compounds in medicinal chemistry (Malinka et al., 2002).
3. Synthesis of Isothiazolopyridines, Pyridothiazines, and Pyridothiazepines
Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the versatility of these compounds. Their work highlights modern techniques like microwave-assisted synthesis, which could be applicable to derivatives of 3-Iodo-6-isopropoxypyridazine (Youssef et al., 2012).
4. Anticancer Properties of Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives
Research by Elgohary and El-Arab (2013) on the synthesis of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally similar to 3-Iodo-6-isopropoxypyridazine, revealed potent anticancer activities, suggesting potential therapeutic applications for related compounds (Elgohary & El-Arab, 2013).
5. Coordination Chemistry of Polypyridyl Derivatives
Therrien (2011) explored the coordination chemistry of polypyridyl derivatives, such as 2,4,6-tri(pyridyl)-1,3,5-triazine ligands. This research could be relevant to the study of 3-Iodo-6-isopropoxypyridazine, as it may provide insights into its potential applications in materials science or catalysis (Therrien, 2011).
6. Synthesis of 3-Amino-6-(hetero)arylpyridazines
Maes et al. (2000) investigated the synthesis of 3-amino-6-(hetero)arylpyridazines, which are structurally related to 3-Iodo-6-isopropoxypyridazine. Their work emphasizes the importance of these compounds in pharmaceutical research and development (Maes et al., 2000).
7. Iodo-Substituted Compounds in Photophysical Studies
Mancuso et al. (2010) demonstrated the preparation of various iodo-substituted compounds, including isochromenes and pyranopyridines, which could have implications for the study of 3-Iodo-6-isopropoxypyridazine in photophysical applications (Mancuso et al., 2010).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propiedades
IUPAC Name |
3-iodo-6-propan-2-yloxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVGORYBTBABIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618368 | |
| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6-isopropoxypyridazine | |
CAS RN |
17321-38-9 | |
| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

